N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a thienylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c1-11-7-8-22-15(11)10-17-20-16(21)14-9-13(18-19-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
UULRSOHMSVVJLN-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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